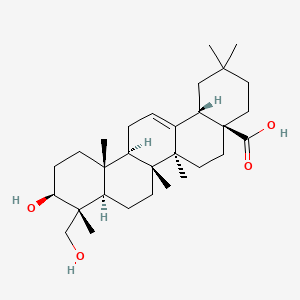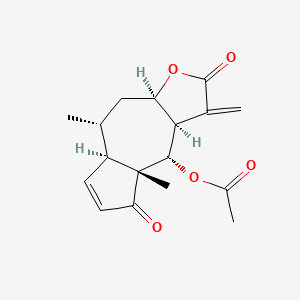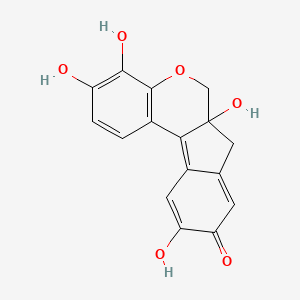
4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
JTT-552 is a small molecule drug that acts as an inhibitor of uric acid transporter 1 (URAT1). It is primarily investigated for its potential use in treating hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout and other health issues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JTT-552 involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups to enhance the compound’s activity and selectivity.
- Purification and crystallization to obtain the final product with high purity.
Industrial Production Methods
Industrial production of JTT-552 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
- Use of high-yield reactions to maximize product output.
- Implementation of efficient purification techniques to ensure product quality.
- Adherence to Good Manufacturing Practices (GMP) to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
JTT-552 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of JTT-552, each with potentially different biological activities and properties .
Scientific Research Applications
JTT-552 has several scientific research applications, including:
Chemistry: Used as a tool compound to study uric acid transport mechanisms.
Biology: Investigated for its effects on cellular processes involving uric acid transport.
Medicine: Potential therapeutic agent for treating hyperuricemia and gout.
Industry: Used in the development of new drugs targeting uric acid transport
Mechanism of Action
JTT-552 exerts its effects by inhibiting uric acid transporter 1 (URAT1), a protein responsible for reabsorbing uric acid in the kidneys. By inhibiting URAT1, JTT-552 reduces the reabsorption of uric acid, leading to increased excretion and lower blood levels of uric acid. This mechanism helps in managing hyperuricemia and preventing gout attacks .
Comparison with Similar Compounds
Similar Compounds
Febuxostat: Another uric acid-lowering agent that inhibits xanthine oxidase.
Probenecid: A uricosuric agent that increases uric acid excretion.
Benzbromarone: Another uricosuric agent with a similar mechanism of action.
Uniqueness of JTT-552
JTT-552 is unique due to its specific inhibition of uric acid transporter 1 (URAT1), which directly targets the reabsorption process in the kidneys. This specificity may offer advantages in terms of efficacy and safety compared to other uric acid-lowering agents .
Properties
IUPAC Name |
(3-chloro-4-hydroxyphenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-11-9-10(5-6-13(11)18)15(19)17-7-8-20-14-4-2-1-3-12(14)17/h1-6,9,18H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNBVPIUIOUXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















